R(+)-7-Hydroxy-DPAT hydrobromide
Übersicht
Beschreibung
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a chemical compound with the molecular formula C16H26BrNO and a molecular weight of 328.29 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide involves several steps. One common method includes the reaction of N,N-dipropylamine with a suitable naphthalene derivative under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce tetrahydronaphthalenes .
Wissenschaftliche Forschungsanwendungen
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used in studies involving neurotransmitter systems and receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders
Wirkmechanismus
The mechanism of action of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(±)-7-hydroxy-dpat hydrobromide: This compound has a similar structure and is used in similar research applications.
®-(+)-SCH 23,390 hydrochloride: Another compound with a related structure, used in receptor binding studies.
Uniqueness
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is unique due to its specific binding properties and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in scientific research .
Biologische Aktivität
R(+)-7-Hydroxy-DPAT hydrobromide, also known as (R)-(+)-7-Hydroxy-2-(N,N-dipropylamino)tetralin hydrobromide, is a selective agonist for the dopamine D3 receptor and has been extensively studied for its biological activities, particularly in the context of neurological research. This article provides a detailed examination of the compound's biological activity, highlighting its receptor selectivity, effects on behavior, and potential therapeutic applications.
- Molecular Formula : C₁₆H₂₆BrNO
- Molecular Weight : Approximately 328.29 g/mol
- CAS Number : 1021878-34-1
R(+)-7-Hydroxy-DPAT primarily acts as a full agonist at the serotonin 5-HT1A receptor and exhibits high selectivity for the D3 dopamine receptor . Its binding affinity is characterized by a Ki value of approximately:
- D3 receptor : ~1 nM
- D2 receptor : ~10 nM
- D4 receptor : ~650 nM
- D1 receptor : ~5000 nM
This selectivity allows researchers to investigate the specific roles of D3 receptors in behaviors related to addiction and reward pathways without significant interference from other receptor types .
Dopaminergic Effects
R(+)-7-Hydroxy-DPAT has been shown to influence various dopaminergic activities, including:
- Locomotor Activity : In animal models, administration of R(+)-7-Hydroxy-DPAT has been linked to reduced spontaneous locomotor activity without inducing yawning, making it a useful tool for studying motor control and dopamine signaling .
- Hypothermia Induction : Studies indicate that R(+)-7-OH-DPAT induces hypothermia in mice in a dose-dependent manner. This effect can be antagonized by dopamine D3 receptor antagonists, suggesting its role in thermoregulation through dopaminergic pathways .
Serotonergic Effects
As an agonist at the 5-HT1A receptor, R(+)-7-Hydroxy-DPAT also exhibits significant serotonergic activity. This interaction is crucial in understanding its potential implications in mood disorders and anxiety-related conditions. Research indicates that this compound can mimic serotonin's effects, contributing to mood regulation and anxiety modulation .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of R(+)-7-Hydroxy-DPAT:
- Behavioral Studies in Mice :
- Therapeutic Potential in Neurological Disorders :
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Selectivity | Key Differences |
---|---|---|---|
8-Hydroxy-DPAT | Isomer | Lower D3 selectivity | Higher affinity for serotonin receptors |
S(-)-7-Hydroxy-DPAT | Enantiomer | Less potent | Exhibits inverse pharmacological effects |
Pramipexole | Dopamine agonist | Non-selective | Broader receptor activity |
R(+)-7-Hydroxy-DPAT stands out due to its high selectivity for the D3 receptor compared to other compounds like 8-hydroxy-DPAT, which has significant serotonin activity. This specificity makes it particularly useful for targeted research into dopamine-related mechanisms without confounding effects from serotonin pathways .
Eigenschaften
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNDMTWHRYECKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936174 | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76135-30-3, 159795-63-8 | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.